N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
: The compound "N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide" represents a class of organosulfonyl compounds known for their diverse pharmacological activities. Characterized by the presence of both sulfonyl and methoxy functional groups, these compounds hold significant interest for medicinal chemists.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)17-9-10-19(26-3)14(2)12-17/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUFZHBGSGRJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
: The synthetic route to this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline with ethanesulfonyl chloride, followed by sulfonamide formation with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. Reaction conditions often involve organic solvents like dichloromethane or acetonitrile and bases such as triethylamine. For industrial production, the scalability and optimization of yields are crucial, often achieved through continuous-flow synthesis techniques.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
: The mechanism by which the compound exerts its effects typically involves inhibition of specific enzymes by binding to the active site or interacting with cellular pathways. Key molecular targets include kinases and proteases, crucial in regulating cell cycle and apoptosis pathways.
Comparison with Similar Compounds
: Compared to compounds like N-(2-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide or N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline, the uniqueness of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide lies in its dual functionality and enhanced biological activity profile, making it a promising candidate for therapeutic development.
It's fascinating to see how such a compound can touch so many fields
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
The compound possesses a unique structure characterized by a tetrahydroquinoline moiety linked to a sulfonamide group. Its molecular formula is with a molecular weight of approximately 374.46 g/mol. The compound's properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites on enzymes, inhibiting their activity and disrupting various biochemical pathways. This mechanism is similar to other sulfonamide derivatives known for their pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Properties : Studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation in vitro, suggesting its potential role in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamides and found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Inflammation Model : In animal models of inflammation, compounds with the sulfonamide group displayed reduced edema and inflammatory markers, supporting their potential use in inflammatory conditions .
- Cell Proliferation Assays : Research demonstrated that certain sulfonamide derivatives could induce apoptosis in cancer cell lines, highlighting their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
